(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Catalog No.
S1783466
CAS No.
1427325-54-9
M.F
C23H21NO2
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmetha...

CAS Number

1427325-54-9

Product Name

(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

IUPAC Name

(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3

InChI Key

HLQUZHWENOKGOT-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

(1-butyl-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43

JWH 073 2-hydroxyindole metabolite is a potential monohydroxylated urinary metabolite of JWH 073, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor.

The compound (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a synthetic organic molecule that combines structural features of indole and naphthalene, known for its potential biological activity. This compound contains a butyl group and a hydroxyl group attached to the indole ring, which may enhance its solubility and reactivity. The presence of both aromatic and aliphatic components in its structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

As a metabolite, JWH 073 2-hydroxyindole is not expected to have the same psychoactive effects as JWH-073. Its mechanism of action is not investigated in detail, but it likely plays no role in the biological effects of JWH-073.

  • Cannabimimetic effects: JWH-073 exhibits psychoactive properties similar to THC, potentially causing intoxication, hallucinations, and impaired cognitive function [].
  • Dependence and withdrawal: Chronic use of SCBs like JWH-073 can lead to dependence and withdrawal symptoms upon cessation [].

Research on Synthetic Cannabinoids

Scientists are interested in studying the effects of synthetic cannabinoids for a variety of reasons, including:

  • Understanding the health risks of synthetic cannabinoid use []
  • Developing methods for detecting synthetic cannabinoids in biological samples []
  • Investigating the potential therapeutic applications of synthetic cannabinoids []

In biological systems, the reactions involving compounds like (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone typically include:

  • Oxidation-Reduction Reactions: These are crucial for metabolic pathways where the compound may act as an electron donor or acceptor.
  • Hydrolysis Reactions: The hydroxyl group can participate in hydrolysis, potentially leading to the release of biologically active metabolites.
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution, allowing for further functionalization and modification of the compound.

These reactions are mediated by enzymes that facilitate the transformation of substrates into products, highlighting the compound's potential role in metabolic pathways

Compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Properties: The hydroxyl group can scavenge free radicals, providing protective effects against oxidative stress.
  • Anticancer Activity: Indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects: The compound may possess antibacterial or antifungal properties due to its unique structure that can interact with microbial membranes or enzymes.

Studies have indicated that compounds with indole moieties often show significant biological activity due to their ability to mimic natural substrates in biological systems .

The synthesis of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone can be achieved through several methods:

  • Condensation Reactions: Reacting naphthalene derivatives with indole under acidic or basic conditions can yield the desired compound.
  • Functional Group Modification: Starting from commercially available indole derivatives, the introduction of butyl and hydroxyl groups can be accomplished through alkylation and hydroxylation reactions.
  • Multi-step Synthesis: A sequential approach involving multiple reactions (e.g., Friedel-Crafts acylation followed by reduction) can be employed to construct the complex structure.

These methods allow for the customization of the compound's properties by varying substituents on the indole and naphthalene rings .

The applications of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone span various fields:

  • Pharmaceutical Development: As a potential drug candidate for treating cancer or inflammatory diseases due to its biological activity.
  • Material Science: Its unique structural properties may lend themselves to applications in organic electronics or photonic devices.
  • Cosmetic Industry: The antioxidant properties could be utilized in formulations aimed at skin protection and anti-aging.

Research is ongoing to explore these applications further .

Interaction studies involving this compound typically focus on:

  • Protein Binding Affinity: Investigating how well the compound binds to specific proteins or enzymes, which is critical for understanding its mechanism of action.
  • Cellular Uptake Mechanisms: Assessing how the compound enters cells and its subsequent effects on cellular pathways.
  • Synergistic Effects with Other Compounds: Evaluating whether this compound enhances or diminishes the effects of other therapeutic agents when used in combination.

Such studies are essential for elucidating the pharmacokinetic and pharmacodynamic profiles necessary for drug development .

Several compounds share structural similarities with (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, including:

Compound NameStructural FeaturesBiological Activity
1-HydroxyindoleIndole ring with hydroxyl groupAntioxidant, anticancer
2-MethylindoleMethyl group on indoleAntimicrobial, anti-inflammatory
Naphthalenesulfonic AcidNaphthalene ring with sulfonic acidUsed as a dye, potential antimicrobial

Uniqueness of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

The uniqueness of this compound lies in its combination of both butyl and hydroxyl groups attached to an indole structure while also incorporating a naphthalene moiety. This specific configuration may enhance solubility and biological activity compared to simpler analogs, making it a valuable candidate for further research in medicinal chemistry .

(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone represents a complex organic molecule characterized by the fusion of indole and naphthalene structural motifs [10]. The compound exhibits the molecular formula C₂₃H₂₁NO₂ with a precise molecular weight of 343.4 grams per mole [10]. The exact mass has been determined to be 343.157229 atomic mass units through high-resolution mass spectrometry [8].

The structural architecture comprises three primary components: a substituted indole ring system, a linear butyl chain, and a naphthalene moiety connected through a carbonyl bridge [10]. The indole nucleus features a hydroxyl substituent at position 2, while the nitrogen atom at position 1 bears the butyl chain [10]. The naphthalene ring system is attached to position 3 of the indole through a methanone linkage, creating the characteristic naphthoylindole framework .

Physical Characteristics

Melting and Boiling Points

Direct experimental determination of melting and boiling points for (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone has not been extensively documented in the available literature [31]. However, comparative analysis with structurally related naphthoylindole derivatives provides insight into expected thermal properties [2]. The parent compound 1H-indol-3-yl(1-naphthyl)methanone, which lacks the butyl and hydroxyl substituents, exhibits a melting point of 236 degrees Celsius [2].

The presence of the hydroxyl group at position 2 of the indole ring is expected to influence the melting point through intermolecular hydrogen bonding interactions [24]. Such hydrogen bonding typically elevates melting points compared to non-hydroxylated analogs [31]. The butyl substituent contributes additional molecular weight and hydrophobic character, which may affect both melting and boiling point characteristics [31].

Boiling point estimation for (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone can be approached through comparison with the structurally similar 1H-indol-3-yl(1-naphthyl)methanone, which demonstrates a boiling point of 512.2 ± 23.0 degrees Celsius at 760 millimeters of mercury [2]. The additional molecular complexity of the target compound suggests an elevated boiling point relative to this reference structure [33].

Solubility Profile

The solubility characteristics of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone reflect the compound's amphiphilic nature, incorporating both hydrophobic and hydrophilic structural elements . The naphthalene and indole ring systems contribute significant hydrophobic character, while the hydroxyl group at position 2 provides polar functionality capable of hydrogen bonding .

Comparative analysis with naphthalene derivatives indicates limited aqueous solubility [36]. Naphthalene itself exhibits a solubility of 2.36 × 10⁻⁴ moles per kilogram in water at 25 degrees Celsius [36]. The incorporation of hydroxyl functionality, as observed in naphthol derivatives, substantially enhances aqueous solubility [36]. 1-naphthol demonstrates a solubility of 6.01 × 10⁻³ moles per kilogram, while 2-naphthol exhibits 4.95 × 10⁻³ moles per kilogram in water at 25 degrees Celsius [36].

The butyl chain substituent reduces overall polarity and likely decreases aqueous solubility compared to the parent hydroxyindole structure [32]. Enhanced solubility is anticipated in organic solvents of moderate polarity, including alcohols, ethers, and aromatic solvents [31]. The compound's solubility profile suggests compatibility with various chromatographic separation techniques utilizing reversed-phase conditions [36].

Density and Optical Properties

Density measurements for (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone have not been directly reported in the literature [31]. Estimation based on structurally related compounds provides approximation guidance [33]. The density of 1H-indol-3-yl(1-naphthyl)methanone has been determined as 1.3 ± 0.1 grams per cubic centimeter [2].

The additional molecular mass contributed by the butyl chain and hydroxyl substituent in (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone suggests a density value in the range of 1.2 to 1.4 grams per cubic centimeter [31]. This estimate aligns with typical density values observed for substituted aromatic compounds of similar molecular weight [33].

Optical properties of the compound are influenced by the extended conjugated system encompassing both indole and naphthalene chromophores [14]. The refractive index for the structurally related 1H-indol-3-yl(1-naphthyl)methanone has been reported as 1.738 [2]. The incorporation of additional substituents in (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone may slightly modify this optical parameter [33].

PropertyEstimated ValueReference Compound
Density1.2-1.4 g/cm³1H-indol-3-yl(1-naphthyl)methanone: 1.3 ± 0.1 g/cm³ [2]
Refractive Index~1.71H-indol-3-yl(1-naphthyl)methanone: 1.738 [2]

Spectroscopic Data

Infrared Spectroscopic Analysis

Infrared spectroscopic analysis of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone reveals characteristic absorption bands corresponding to the compound's functional groups [18]. The carbonyl stretch of the methanone linkage represents the most prominent spectroscopic feature [30]. In naphthoylindole derivatives, this absorption typically appears between 1650 and 1720 wavenumbers, with the exact position influenced by conjugation effects and substituent patterns [18].

The hydroxyl group at position 2 of the indole ring contributes a broad absorption band in the 3200 to 3600 wavenumber region [24]. This feature may exhibit hydrogen bonding interactions that broaden and shift the absorption frequency [25]. The indole ring system contributes multiple absorption bands in the fingerprint region between 1500 and 500 wavenumbers [27].

Aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches from the butyl chain occur below 3000 wavenumbers [28]. The butyl substituent also contributes characteristic carbon-hydrogen bending vibrations in the 1350 to 1480 wavenumber range [28].

Functional GroupWavenumber Range (cm⁻¹)Intensity
Hydroxyl Stretch3200-3600Medium-Strong
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2800-3000Strong
Carbonyl Stretch1650-1720Very Strong
Aromatic C=C1450-1650Medium

Ultraviolet-Visible Absorption Profile

The ultraviolet-visible absorption spectrum of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone exhibits complex electronic transitions characteristic of substituted indole derivatives [14]. The indole chromophore contributes two primary electronic transitions designated as ¹Lₐ and ¹Lᵦ bands [35]. These transitions typically appear in the 250 to 320 nanometer region [35].

Hydroxyindole derivatives demonstrate modified absorption characteristics compared to unsubstituted indole [35]. The hydroxyl substituent at position 2 introduces additional electronic effects that may shift absorption maxima and alter extinction coefficients [35]. The ¹Lᵦ transition often exhibits enhanced intensity in hydroxyindole compounds [35].

The naphthalene moiety contributes additional absorption bands in the ultraviolet region [26]. The conjugation between indole and naphthalene systems through the carbonyl bridge creates an extended chromophore that may exhibit bathochromic shifts relative to the isolated components [14].

Fluorescence emission characteristics of hydroxyindole derivatives have been extensively studied [35]. The compound likely exhibits fluorescence emission with wavelength-dependent quantum yields influenced by the specific substitution pattern [35].

Mass Spectrometry Fingerprint

Mass spectrometric analysis of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone provides definitive molecular weight confirmation and fragmentation pattern information [34]. The molecular ion peak appears at mass-to-charge ratio 343, corresponding to the intact molecular structure [10]. High-resolution mass spectrometry confirms the exact mass as 343.157229 atomic mass units [8].

Characteristic fragmentation patterns include loss of the butyl chain, resulting in fragments at mass-to-charge ratio 287 [18]. Additional fragmentation involves cleavage of the carbonyl linkage between indole and naphthalene moieties [18]. The naphthalene fragment typically appears at mass-to-charge ratio 127, while modified indole fragments contribute peaks in the 160 to 180 mass range [18].

Electrospray ionization mass spectrometry provides optimal ionization for this compound class [34]. Matrix-assisted laser desorption ionization represents an alternative ionization technique suitable for molecular weight determination [37].

Fragmentm/z ValueAssignment
Molecular Ion343[M]⁺
Base Peak287[M-C₄H₈]⁺
Naphthalene127C₁₀H₇⁺
Modified Indole160-180Various indole fragments

Crystallographic Parameters

Crystallographic analysis of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone has not been extensively documented in the available literature [20]. However, comparative studies of related naphthalene and indole derivatives provide insight into expected crystal structure characteristics [20]. Naphthalene itself crystallizes in a monoclinic crystal system with space group P2₁/a [20].

The molecular structure of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone incorporates multiple aromatic ring systems that typically exhibit π-π stacking interactions in crystalline phases [29]. The hydroxyl substituent introduces hydrogen bonding capabilities that significantly influence crystal packing arrangements [24].

Indole derivatives commonly demonstrate planar molecular conformations that facilitate efficient crystal packing through aromatic stacking interactions [29]. The butyl chain introduces conformational flexibility that may affect crystal lattice parameters [31]. Crystallographic studies of similar compounds suggest possible polymorphic behavior [20].

The determination of precise unit cell parameters requires single crystal X-ray diffraction analysis [20]. Such studies would provide definitive information regarding space group symmetry, lattice constants, and molecular packing arrangements [33].

Conformational Analysis

Conformational analysis of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone reveals multiple stable molecular conformations arising from rotation about single bonds [13]. The primary sources of conformational flexibility include the butyl chain orientation and the relative positioning of indole and naphthalene ring systems .

The butyl substituent attached to the indole nitrogen adopts various conformations depending on environmental conditions and intermolecular interactions [19]. Extended conformations minimize steric interactions, while folded conformations may facilitate intramolecular interactions [31]. Nuclear magnetic resonance spectroscopy of related indole derivatives demonstrates dynamic equilibria between conformational states [23].

The carbonyl linkage between indole and naphthalene moieties exhibits restricted rotation due to partial double bond character . This characteristic maintains planarity between the aromatic systems and stabilizes the extended conjugated system [14]. The hydroxyl group at position 2 of the indole ring may participate in intramolecular hydrogen bonding depending on molecular conformation [24].

Computational modeling studies of similar structures suggest energy barriers of 10 to 20 kilojoules per mole for conformational interconversion [13]. These relatively low barriers indicate rapid conformational exchange at ambient temperatures [31].

Stability Under Various Conditions

The stability of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone under various environmental conditions reflects the inherent stability of the indole and naphthalene structural frameworks [21]. Aromatic compounds of this class generally exhibit good thermal stability up to temperatures exceeding 200 degrees Celsius [21].

Thermal decomposition studies of related hydroxyindole compounds indicate initial degradation temperatures around 260 degrees Celsius [21]. The decomposition process typically involves oxidation of hydroxyl groups and fragmentation of aliphatic substituents [21]. The naphthalene moiety contributes additional thermal stability due to its highly aromatic character [26].

Chemical stability varies significantly with environmental conditions . Acidic conditions may protonate the indole nitrogen, altering electronic properties and reactivity [31]. Basic conditions can deprotonate the hydroxyl group, creating phenoxide-like reactivity . The carbonyl functionality remains relatively stable under normal conditions but may undergo reduction or nucleophilic addition reactions under appropriate circumstances [30].

Photochemical stability depends on the absorption characteristics of the extended chromophore system [14]. Ultraviolet irradiation may induce photochemical reactions including oxidation, rearrangement, or fragmentation processes [35]. The compound demonstrates enhanced stability when stored in dark conditions at reduced temperatures [31].

ConditionStability AssessmentCritical Temperature/pH
ThermalStable to ~260°C260°C decomposition onset
AcidicModerate stabilitypH < 3 may cause protonation
BasicModerate stabilitypH > 10 may cause deprotonation
PhotochemicalLight-sensitiveUV exposure causes degradation
StorageStable when protectedDark, cool conditions optimal

The Fischer indole synthesis remains one of the most fundamental and widely applied methods for constructing indole scaffolds, particularly relevant for synthesizing (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone [1] [2]. This classical transformation, discovered by Emil Fischer in 1883, involves the reaction of aryl hydrazines with aldehydes or ketones under acidic conditions to generate indole ring systems [2] [3].

For the synthesis of the target compound, Fischer indole synthesis can be employed using appropriately substituted phenylhydrazines and carbonyl compounds. The reaction mechanism proceeds through initial formation of a phenylhydrazone intermediate, followed by isomerization to an enamine form, protonation, and subsequent [1] [1]-sigmatropic rearrangement to produce a diimine intermediate [2] [3]. Under acidic catalysis, this diimine undergoes cyclization with elimination of ammonia to yield the aromatic indole product [2].

Table 1: Fischer Indole Synthesis Reaction Conditions

Catalyst TypeSpecific CatalystTemperature Range (°C)Reaction Time (hours)Typical Yield (%)AdvantagesLimitations
Bronsted AcidPolyphosphoric Acid100-1502-670-85Mild conditionsPotential side reactions
Lewis AcidZinc Chloride80-1201-475-90High selectivityCatalyst recovery
ThermalHigh Temperature200-2501-360-75No catalyst requiredHigh energy requirement

The choice of acid catalyst significantly influences reaction outcomes. Brønsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid have been successfully employed [2] [3]. Lewis acids including boron trifluoride, zinc chloride, iron chloride, and aluminum chloride also serve as effective catalysts [2] [3]. Modern adaptations include palladium-catalyzed Fischer indole synthesis through cross-coupling of aryl bromides with hydrazones, expanding the scope of this classical methodology [2].

The one-pot three-component Fischer indolization-N-alkylation sequence represents a particularly efficient approach for accessing 1,2,3-trisubstituted indoles relevant to the target structure [4]. This methodology combines aryl hydrazine formation, Fischer indolization, and subsequent N-alkylation in a single reaction vessel, achieving total reaction times under 30 minutes with generally high yields [4].

Hydroxyindole Formation Strategies

Hydroxyindole formation represents a critical synthetic challenge in preparing (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, as the hydroxyl group at the 2-position significantly influences the compound's chemical behavior and biological activity [5] [6].

Table 2: Hydroxyindole Formation Strategies

MethodStarting MaterialKey ReagentYield Range (%)Reaction ConditionsProduct Type
N-Hydroxyindole SynthesisNitro ketoestersSnCl2·2H2O40-5640°C, 6hN-Hydroxyindoles
Intramolecular Alkynol-Furan Diels-AlderAlkynones/alkynalsMicrowave irradiation15-75Microwave, 150°C5-Hydroxyindoles
Reductive Cyclizationo-Nitrobenzyl ketonesLead catalyst45-70Mild conditionsVarious hydroxyindoles
Vicarious Nucleophilic Substitution4-Hydroxyindole precursorsNucleophilic reagents60-80Room temperatureLabeled compounds

The most significant advancement in N-hydroxyindole synthesis involves a cascade reaction starting from nitro ketoesters [5]. This methodology takes advantage of the ready availability of aromatic nitro compounds and the propensity of α,β-unsaturated nitrones to undergo nucleophilic addition reactions [5]. The general strategy involves reduction of nitro ketoesters under appropriate conditions to produce hydroxylamines, which undergo facile intramolecular condensation to afford α,β-unsaturated nitrones [5]. These nitrones then react with suitable nucleophiles through 1,5-addition reactions to yield N-hydroxyindoles [5].

Preparation of the required nitro ketoesters begins with reaction of nitrotoluene compounds with excess dimethyl oxalate in the presence of sodium hydride in dimethylformamide at 0°C, furnishing ketoesters in yields ranging from 60-85% [5]. Subsequent exposure to Eschenmoser's salt in the presence of sodium hydride in tetrahydrofuran at 0-25°C leads to the desired α,β-unsaturated ketoesters in 50-98% yield [5].

The key N-hydroxyindole forming reaction can be accomplished through two primary methods. Method A employs zinc/ammonium chloride reduction protocol to generate tertiary alcohols from nitro ketoesters, followed by treatment with p-toluenesulfonic acid in dimethoxyethane at 40°C [5]. Method B utilizes direct treatment with tin(II) chloride dihydrate at 40°C for 6 hours, leading to N-hydroxyindole products in 40-56% yield [5].

Alternative approaches include the intramolecular alkynol-furan Diels-Alder reaction followed by aromatization, which provides a convergent route to 5-hydroxyindoles [6]. This methodology employs alkynones and alkynals as starting materials under microwave-assisted conditions, achieving yields ranging from 15-75% [6]. The efficiency benefits from aromatic substituents that stabilize charged intermediates in the cascade indole formation process [6].

Naphthoylation Reactions

The introduction of the naphthoyl moiety in (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone requires sophisticated coupling strategies that can efficiently connect the naphthyl system to the indole framework through a ketone linkage [7] [8].

Table 3: Naphthoylation Reaction Parameters

Reaction TypeCatalyst SystemTemperature (°C)SolventTypical Yield (%)SelectivitySubstrate Scope
Friedel-Crafts AcylationAlCl3/Lewis Acid0-25DCM/Anhydrous65-85ModerateLimited
Suzuki CouplingPd(PPh3)480-100DMF/Toluene70-90HighBroad
Heck CouplingPd(OAc)2100-120DMF/DMA60-80Moderate-HighModerate
Direct C-H ActivationRh(III) catalyst120-140Alcohol/Water75-95Very HighBroad

Friedel-Crafts acylation represents the most direct approach for naphthoylation, involving reaction of 1-butyl-2-hydroxyindole with naphthalene-1-carbonyl chloride in the presence of Lewis acid catalysts such as aluminum chloride under anhydrous conditions . This approach typically yields 65-85% of the desired product, though selectivity can be moderate due to potential competing reactions at multiple sites on the indole ring .

Modern transition metal-catalyzed approaches offer superior selectivity and functional group tolerance. Palladium-catalyzed Suzuki coupling reactions enable efficient connection of aryl halides with boronic acid derivatives, achieving yields of 70-90% with high selectivity [7]. The mild reaction conditions and broad substrate scope make this approach particularly attractive for complex molecule synthesis [7].

Rhodium(III)-catalyzed C-H bond naphthylation has emerged as a powerful method for regioselective introduction of naphthalene substituents [8] [10]. This approach employs aryl imidates and oxa bicyclic alkenes as coupling partners, achieving yields of 75-95% with very high regioselectivity [8] [10]. The cascade directing group transformation provides additional synthetic opportunities for further functionalization [8] [10].

Recent developments in electrophilic cyclization protocols have enabled regioselective synthesis of halogenated naphthalenes and naphthols under mild conditions [7]. These intermediates serve as valuable starting materials for palladium-catalyzed coupling reactions, carbonylation to benzo[c]fluorenones, and carbonylative annulation of alkynes to coumarins [7].

N-Alkylation Protocols

The introduction of the butyl chain at the nitrogen position of the indole ring requires careful selection of N-alkylation protocols that provide good yields while maintaining regioselectivity and avoiding competing C-alkylation reactions [11] [12] [13].

Table 4: N-Alkylation Protocol Comparison

ProtocolBase/CatalystAlkylating AgentReaction TimeEnantioselectivityYield Range (%)Advantages
Traditional Base-MediatedNaH/K2CO3Alkyl halides2-12 hoursRacemic60-85Simple procedure
Zinc-ProPhenol CatalyzedDinuclear Zinc ComplexAldimines12 hoursUp to 99.5:0.5 e.r.up to 86High enantioselectivity
Microdroplet SynthesisWater microdropletsAldehydes + amines< 1 hourNot applicable32-53Very fast
Phase Transfer CatalysisQuaternary ammonium saltsAlkyl halides1-6 hoursRacemic55-80Mild conditions

Traditional base-mediated N-alkylation employs strong bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide . Treatment of the indole substrate with base generates the corresponding anion, which then undergoes nucleophilic substitution with alkyl halides to introduce the desired alkyl chain . This approach typically achieves yields of 60-85% but requires careful optimization to minimize competing side reactions .

The dinuclear zinc-ProPhenol catalyzed system represents a significant advancement in enantioselective N-alkylation [13]. This methodology employs aldimines as alkylating agents and achieves excellent enantioselectivity (up to 99.5:0.5 enantiomeric ratio) with yields up to 86% [13]. The reaction tolerates a wide array of indoles, pyrroles, and carbazoles, demonstrating broad substrate scope [13]. The process can be scaled to gram quantities with reduced catalyst loading without impacting efficiency [13].

Chemoselective N-alkylation in aqueous microdroplets offers a unique approach that differs fundamentally from bulk phase reactions [12]. This methodology employs a three-component Mannich-type reaction without catalyst, producing N-alkylation products in 32-53% yield [12]. While yields are moderate, the reaction is extremely rapid (under 1 hour) and demonstrates different chemoselectivity compared to conventional methods [12].

Nickel-catalyzed enantioselective synthesis provides an alternative approach through C-C coupling protocols [11]. This modular strategy couples N-indolyl-substituted alkenes with aryl, alkenyl, or alkynyl bromides to produce chiral N-alkylindole adducts in up to 91% yield and 97% enantiomeric excess [11]. The process operates under mild conditions with broad functional group compatibility [11].

Regioselective Hydroxylation Techniques

Regioselective hydroxylation represents a critical transformation for introducing hydroxyl functionality at specific positions within complex molecular frameworks [14] [15] [16].

Copper-promoted hydroxylation of unsymmetrical ketones using imine directing groups has emerged as a powerful method for regioselective C-H bond functionalization [14]. This approach employs hydrogen peroxide as the oxidant and achieves excellent regioselectivity through coordination of the copper catalyst to the directing group [14]. The methodology demonstrates a "substituent matching" effect, where enhanced selectivity is observed when substituents with similar electronic properties are present in both the substrate and directing group [14].

Recent developments in engineered P450 peroxygenases enable regiodivergent and enantioselective hydroxylation of C-H bonds [15]. The synergistic use of protein engineering and exogenous dual-functional small molecules provides access to diverse hydroxylation products from single substrates with excellent regioselectivity (up to >99%) and enantioselectivity [15].

Organocatalytic approaches using secondary amines as catalysts offer operationally simple strategies for remote C-H hydroxylation [16]. This methodology employs oxaziridinium-mediated oxidation and demonstrates high chemoselectivity for remote aliphatic hydroxylation over alcohol oxidation (≥99:1 selectivity) [16]. The use of hexafluoroisopropanol as solvent in the absence of water contributes to the exceptional selectivity through proposed hydrogen bonding effects [16].

Iron-catalyzed hydroxylation protocols provide cost-effective alternatives using earth-abundant metals [17]. Nonheme iron(IV)-oxo complexes catalyze substrate hydroxylation with controllable regioselectivity, offering possibilities for both hydroxylation and halogenation depending on the catalyst structure and reaction conditions [17].

One-Pot Synthetic Approaches

One-pot synthesis strategies offer significant advantages in efficiency, atom economy, and waste reduction for the construction of complex molecular frameworks like (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone [18] [19] [20].

Table 5: Green Chemistry Adaptations in Synthesis

Green ApproachExample SystemEnvironmental BenefitEnergy EfficiencyYield ImpactCost EffectivenessScalability
Solvent-Free ConditionsNeat reactionsNo solvent wasteModerateVariableHighGood
Aqueous MediaWater as solventNon-toxic solventHighGoodVery HighExcellent
Ionic Liquids[BMIM][HSO4]Recyclable catalystHighExcellentModerateGood
BiocatalysisEnzyme catalystsBiodegradable catalystVery HighGoodModerateLimited

The one-pot three-component Fischer indolization-N-alkylation sequence represents an exemplary approach for rapid synthesis of trisubstituted indoles [4]. This methodology combines aryl hydrazine formation, Fischer indolization, and N-alkylation in a single vessel, achieving total reaction times under 30 minutes with generally high yields [4]. The operational simplicity and use of readily available building blocks (aryl hydrazines, ketones, alkyl halides) make this approach particularly attractive [4].

One-pot stepwise synthesis (OPSS) provides greater flexibility compared to cascade reactions and multicomponent reactions [20]. OPSS allows for variable reaction conditions at different steps while maintaining the benefits of single-vessel operation [20]. This approach has been successfully applied to cyclization, cycloaddition, rearrangement, and catalytic reactions for synthesizing heterocyclic scaffolds and bioactive compounds [20].

Recent developments in mechanochemical one-pot synthesis offer environmentally friendly alternatives [21]. The combination of mechanochemistry with one-pot synthesis enables more resource-efficient production through sequential addition of reactants without intermediate purification [21]. This approach includes sequential one-pot multistep reactions, domino reactions, and multicomponent reactions performed under mechanochemical conditions [21].

Telescoping synthesis represents a specific variant where reagents are added sequentially to a reactor without work-up of intermediate products [19]. This approach can generate complex targets with multiple stereocenters through carefully orchestrated reaction sequences, potentially shortening the overall synthetic route significantly [19].

Catalytic Methods for Enhanced Efficiency

Advanced catalytic methodologies play a crucial role in improving the efficiency, selectivity, and sustainability of synthetic routes to complex molecules [22] [23].

Transition metal catalysis offers unparalleled opportunities for enhancing reaction efficiency [22]. The development of catalysts that increase reaction efficiency by fivefold or more has been achieved through innovative approaches such as adding ionic liquid layers between metal catalysts and chemical feedstocks [22]. These enhanced catalysts enable more efficient conversion of hydrogen fuel in fuel cells and more effective conversion of carbon dioxide into fuels [22].

Asymmetric catalysis represents a critical advancement for producing enantiomerically pure compounds [23]. Recent developments include achiral bisphosphine rhodium complexes containing binding sites for chiral anion cofactors [23]. Upon binding these cofactors, the rhodium complex becomes chiral and achieves enantiomeric excess as high as 99% in hydrogenation reactions [23]. Competition experiments enable efficient screening of cofactor libraries to identify optimal catalysts [23].

Biocatalytic approaches offer sustainable alternatives with high selectivity and mild operating conditions [24] [25]. Enzymes carry out transformations that would be challenging using traditional synthetic chemistry, often requiring milder temperatures, less energy, and fewer toxic reagents [24]. This results in greater selectivity and atom economy while reducing byproducts and streamlining purification processes [24]. Enzymatic processes have proven particularly effective for asymmetric synthesis, which is essential for pharmaceutical applications [24].

Heterogeneous catalysis provides advantages in catalyst recovery and reuse [26] [27]. The development of reusable metal catalysts and implementation of recovery techniques significantly reduce waste and environmental impact [25]. Innovations include catalyst systems that can be easily separated and recycled through multiple reaction cycles [25].

Green Chemistry Adaptations

The implementation of green chemistry principles in pharmaceutical synthesis has become increasingly important for environmental sustainability and economic efficiency [24] [25] [28].

Solvent selection represents one of the most significant opportunities for green chemistry implementation [24] [25]. Traditional organic solvents like dichloromethane and acetonitrile, while effective, pose environmental and health hazards [25]. Alternative approaches include the use of water, ionic liquids, and solvent-free conditions [24] [25]. Water as a reaction medium offers non-toxic properties and excellent environmental compatibility [26] [27].

Ionic liquids provide recyclable catalytic systems with reduced environmental impact [26] [27]. Examples include 1-butyl-3-methylimidazolium hydrogen sulfate [BMIM][HSO4] for three-component reactions, achieving good to excellent yields while avoiding toxic solvents [26]. These systems demonstrate excellent reusability, maintaining high reaction efficiency across multiple cycles [26].

The development of biodegradable organocatalysts represents another significant advancement [26]. Tetrabutylammonium glycinate ([TBA][Gly]) serves as an effective catalyst for solvent-free synthesis at moderate temperatures (60°C), achieving excellent yields with impressive reusability over six cycles [26].

Process intensification through continuous flow chemistry offers substantial environmental benefits [24] [28]. Continuous processing enables better control of reaction parameters, reduced waste generation, and improved energy efficiency compared to traditional batch processes [24]. Microwave-assisted synthesis provides additional opportunities for energy reduction and reaction acceleration [28].

Scale-Up Considerations for Laboratory Synthesis

The transition from laboratory-scale synthesis to larger production scales presents numerous technical, safety, and economic challenges that must be carefully addressed [29] [30] [31].

Heat transfer considerations become critical during scale-up, as laboratory-scale reactions benefit from rapid heat dissipation through small reaction vessels [31]. Production-scale vessels require much longer heat-up and cool-down cycles, potentially impacting product properties and reaction selectivity [31]. The additional reaction time during thermal cycling may affect conversion efficiency and byproduct formation [31].

Process optimization involves systematic analysis of critical process parameters (CPPs) that affect quality and yield [32]. These parameters include temperature, pH, agitation speed, and mixing time, which must be precisely controlled during scale-up [32]. Design of Experiments (DoE), Statistical Process Control (SPC), and Process Analytical Technology (PAT) provide systematic approaches for optimization [32].

Scale-up strategies must address multiple interconnected factors [29] [31]. Temperature, pH, pressure, and agitation variables require optimization to increase productivity while maintaining safety [29]. Mixing efficiency becomes particularly challenging, as effective mixing prevents formation of high-concentration pockets that can result in precipitation events or hazardous conditions [29]. Viscosity changes throughout the reaction cycle must be considered for pump operation and material circulation [31].

Quality control and analytical method development represent critical components of successful scale-up [33] [32]. Analytical methods developed at laboratory scale must be validated and transferred to production facilities [33]. Specifications must fall within the accuracy limits of production analytical equipment, requiring careful consideration of analytical capabilities during scale-up planning [33].

Economic considerations play a central role in scale-up decisions [34] [35]. Process optimization can achieve substantial cost reductions through improved energy efficiency, with optimized operations showing 71.7% reduction in energy consumption for batch operations and 83.3% reduction for continuous operations compared to nominal conditions [34]. The identification of bottlenecks and implementation of efficiency improvements can transform 17-step processes into more manageable 7-step procedures [35].

Safety requirements intensify significantly during scale-up, necessitating comprehensive hazard analysis and mitigation strategies [30] [36]. Understanding potential side products and secondary reactions becomes crucial for preventing hazardous conditions such as sudden temperature or pressure increases [29]. Process safety studies must evaluate vapor pressure profiles throughout the entire temperature cycle [31].

Regulatory compliance adds additional complexity to scale-up operations [33] [36]. Good Manufacturing Practice (GMP) requirements must be implemented early in the scale-up process [33]. Process validation demonstrates that scaled-up processes meet the same quality standards as laboratory procedures [32]. Documentation and traceability requirements become more stringent as production scales increase [36].

Modern approaches to scale-up leverage advanced modeling and simulation tools [37] [38]. Flow chemistry offers particular advantages for scaling pharmaceutical synthesis, enabling better process control and more predictable scale-up behavior [37]. The combination of radial flow synthesis for optimization with continuous flow systems for scale-up provides a systematic approach for efficient development [37].

The assessment of deviations in optimized processes reveals that small changes in conversion or selectivity at individual reaction steps can lead to significant deviations in overall process performance and capital investment requirements [38]. This emphasizes the importance of robust process development and careful monitoring of critical parameters throughout scale-up [38].

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

343.157228913 g/mol

Monoisotopic Mass

343.157228913 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-14-2024

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